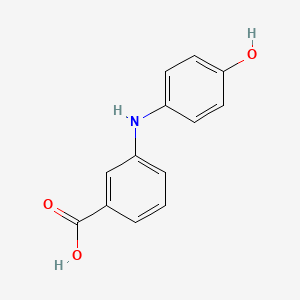

3-((4-Hydroxyphenyl)amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

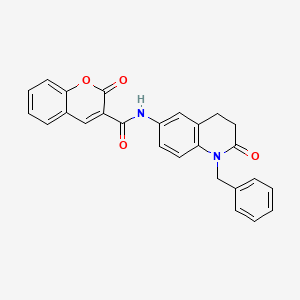

“3-((4-Hydroxyphenyl)amino)benzoic acid” is a compound with a molecular weight of 229.24 . Its IUPAC name is 3-(4-hydroxyanilino)benzoic acid . It is used in the preparation of various pharmaceutical compounds .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11NO3/c15-12-6-4-10(5-7-12)14-11-3-1-2-9(8-11)13(16)17/h1-8,14-15H,(H,16,17) . This indicates that the compound contains 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Natural Products

3-Amino-5-hydroxy benzoic acid (3,5-AHBA) is a precursor for a vast array of natural products, including ansamycins, saliniketals, and mitomycins. The biosynthesis of these AHBA-derived natural products has been explored from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

Antimicrobial Properties

3-hydroxy benzoic acid exhibits a wide range of biological properties, including antimicrobial, antimutagenic, and anti-inflammatory effects. Its derivatives have been studied for their antibacterial activity against various medically important bacterial strains, indicating the compound's potential as a chemotherapeutic agent (Satpute, Gangan, & Shastri, 2018).

Peptidomimetics and Scaffold for Combinatorial Chemistry

4-Amino-3-(aminomethyl)benzoic acid, an analogue of 3-((4-Hydroxyphenyl)amino)benzoic acid, is a novel unnatural amino acid promising as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its distinct functionalities and properties make it suitable for solid-phase synthesis of complex pseudopeptides (Pascal, Sola, Labéguère, & Jouin, 2000).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have shown anticancer activity, suggesting potential targets within cancer cells .

Mode of Action

It’s known that similar compounds can reduce cell viability and suppress cell migration in vitro . This suggests that 3-((4-Hydroxyphenyl)amino)benzoic acid may interact with its targets to inhibit cell proliferation and migration, which are key processes in cancer progression.

Biochemical Pathways

The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways . These pathways are crucial for the synthesis of aromatic compounds, including phenolic acids . The compound is a derivative of benzoic acid, which is a building block of most phenolic compounds in foods .

Pharmacokinetics

Similar compounds have shown that they can be absorbed and distributed in the body, metabolized, and then excreted . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Similar compounds have shown antioxidant and anticancer activities . This suggests that this compound may have similar effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

3-((4-Hydroxyphenyl)amino)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as lactate dehydrogenase and N-acetyltransferase . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with various proteins, influencing their structural stability and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Moreover, this compound can alter the expression levels of specific genes, leading to changes in protein synthesis and cellular behavior. Its impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activities, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the impact of this compound becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway . These pathways are crucial for the biosynthesis of various aromatic compounds and secondary metabolites. The compound interacts with enzymes such as shikimate dehydrogenase and phenylalanine ammonia-lyase, influencing the flux of metabolites through these pathways and affecting the overall metabolic profile of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

3-(4-hydroxyanilino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-12-6-4-10(5-7-12)14-11-3-1-2-9(8-11)13(16)17/h1-8,14-15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLZYKSKDWZMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2805305.png)

methanone](/img/structure/B2805306.png)

![1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2805307.png)

![2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2805309.png)

![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)

![N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2805317.png)

![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)

![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)

![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)